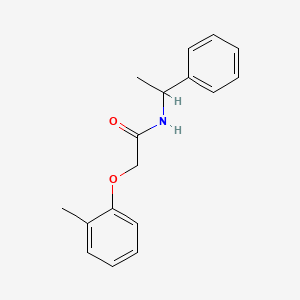

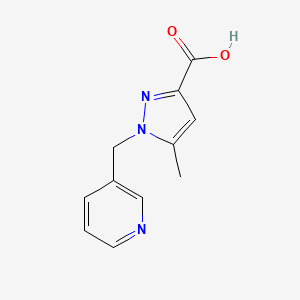

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, common reaction mechanisms, and the products formed .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide derivatives have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents. A study by Rani, Pal, Hegde, and Hashim (2014) reported on a series of these derivatives, synthesized using the Leuckart synthetic pathway. Among them, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out for its significant activities in these areas, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, related to this compound, is an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, identifying vinyl acetate as an effective acyl donor for this purpose. The study highlighted the efficiency and mechanism of this process, which is critical for antimalarial drug synthesis (Magadum & Yadav, 2018).

Photocatalytic Degradation Studies

The compound acetaminophen, closely related to this compound, was the subject of a study by Jallouli, Elghniji, Trabelsi, and Ksibi (2017). They explored the photocatalytic degradation of acetaminophen, revealing significant degradation and mineralization under UV irradiation. This study provides insights into environmental and pharmaceutical applications, particularly in water treatment and pharmaceutical residue management (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Pharmacological Assessment of Acetamide Derivatives

In another study by Rani, Pal, Hegde, and Hashim (2016), they synthesized a series of acetamide derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. These compounds were evaluated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Notably, compounds with bromo, tert-butyl, and nitro groups in the phenoxy nucleus exhibited promising pharmacological activities (Rani, Pal, Hegde, & Hashim, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-6-7-11-16(13)20-12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOKNHXXGPBOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321270 | |

| Record name | 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670831 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304675-97-6 | |

| Record name | 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2749263.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(2-methoxyadamantan-2-yl)methyl]methanesulfonamide](/img/structure/B2749267.png)

![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)

![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)

![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2749278.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)